molecular formula C17H25N3O2 B1460101 维达格列汀杂质 E CAS No. 1789703-37-2

维达格列汀杂质 E

货号 B1460101
CAS 编号: 1789703-37-2
分子量: 303.4 g/mol
InChI 键: ZZYCWDSBZNHPIN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Vildagliptin Impurity E is an impurity of Vildagliptin, an anti-hyperglycemic agent of the dipeptidyl peptidase-4 (DPP-4) inhibitor class . Vildagliptin is used in combination to treat Diabetes Mellitus Type 2 .

科学研究应用

鉴定和表征

  • 维达格列汀是一种口服抗糖尿病药,包括杂质 E,其被确定为 (2S)-1-[2-[(3-羟基金刚烷-1-基)亚氨基]乙酰基]吡咯烷-2-腈。其结构是使用 LC/ESI-MS(n) 研究提出的。该杂质降解为另一种稳定的杂质,即杂质 F,其被确定为 (8aS)-3-羟基-八氢吡咯并[1,2-a]哌嗪-1,4-二酮。这些发现对于了解维达格列汀的稳定性和降解途径具有重要意义 (Kumar 等人,2016 年)

杂质定量和分析

  • 开发了一种 UPLC-ESI/Q-TOF MS/MS 方法,用于测定维达格列汀及其有机杂质,包括杂质 E。该方法对于确保维达格列汀在治疗糖尿病中的质量至关重要 (Giordani 等人,2020 年)
  • 开发了一种稳定性指示 RP-HPLC 方法,用于定量测定维达格列汀片剂中已知和未知杂质,包括杂质 E。这有助于维达格列汀药品的质量控制 (Mahajan 等人,2020 年)

安全性和毒性研究

  • 一项体外研究评估了维达格列汀及其杂质,包括杂质 E,对 3T3 细胞的毒性。这项研究有助于了解维达格列汀及其杂质在药物制剂中的生物安全性 (Giordani 等人,2019 年)

代谢物和以患者为中心的规范

  • 对维达格列汀杂质的研究,包括杂质 E,导致了以患者为中心的杂质规范的制定,使用代谢物数据来确保药品的安全性(Charoo 等人,2021 年)

作用机制

Target of Action

Vildagliptin, the parent compound of Vildagliptin Impurity E, is a member of a new class of hypoglycemic drugs known as dipeptidylpeptidase-4 (DPP-4) inhibitors . The primary targets of Vildagliptin are the pancreatic α and β cells . By selectively inhibiting DPP-4, Vildagliptin increases the glucose sensitivity of these cells .

Mode of Action

Vildagliptin’s mode of action involves the inhibition of the enzyme type 4 dipeptidylpeptidase (DPP-4). This inhibition increases the level and activity of incretins . Incretins are gastrointestinal tract hormones that regulate glucose homeostasis . By increasing the insulin: glucagon ratio, Vildagliptin decreases hepatic glucose production, which leads to a decrease in the plasma glucose level .

Biochemical Pathways

The biochemical pathways affected by Vildagliptin involve the regulation of glucose homeostasis using gastrointestinal tract hormones, i.e., incretins . Two glucagon-like peptides, GLP-1 and GLP-2, were identified as incretins . Incretins undergo rapid cleavage by the enzyme type 4 dipeptidylpeptidase (DPP-4), which decreases their insulinotropic effects . Inhibition of dpp-4 by vildagliptin increases the level and activity of incretins .

Pharmacokinetics

Vildagliptin possesses several desirable pharmacokinetic properties. Following oral administration, Vildagliptin is rapidly and well absorbed with an absolute bioavailability of 85% . The elimination half-life after oral administration is approximately three hours .

Result of Action

The molecular and cellular effects of Vildagliptin’s action involve an increase in the insulin secretory tone . This means that Vildagliptin improves β-cell function by increasing insulin secretion at any given glucose level . This has important clinical implications regarding the effects of Vildagliptin in both fasting and fed states .

Action Environment

The action environment of Vildagliptin can be influenced by various factors. For instance, the presence of impurities might increase the cytotoxicity and oxidative stress of the pharmaceutical formulations at the concentrations studied . Furthermore, the hydrolysis of Vildagliptin is believed to take place in the kidney, resulting in the formation of LAY 151 .

生化分析

Biochemical Properties

Vildagliptin Impurity E plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the enzyme dipeptidyl peptidase-4 (DPP-4), similar to vildagliptin. This inhibition increases the levels of incretin hormones, which in turn enhances insulin secretion and decreases glucagon release. The interaction between Vildagliptin Impurity E and DPP-4 is crucial for its biochemical activity, as it prevents the degradation of incretin hormones, thereby improving glucose homeostasis .

Cellular Effects

Vildagliptin Impurity E influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting DPP-4, Vildagliptin Impurity E increases the levels of incretin hormones, which activate signaling pathways that enhance insulin secretion from pancreatic beta cells. This leads to improved glucose uptake by cells and a reduction in blood glucose levels. Additionally, Vildagliptin Impurity E may affect gene expression related to glucose metabolism and insulin signaling, further contributing to its hypoglycemic effects .

Molecular Mechanism

The molecular mechanism of Vildagliptin Impurity E involves its binding to the active site of DPP-4, thereby inhibiting its enzymatic activity. This inhibition prevents the cleavage of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). As a result, the levels of these hormones increase, leading to enhanced insulin secretion and decreased glucagon release. Vildagliptin Impurity E may also influence gene expression by modulating transcription factors involved in glucose metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Vildagliptin Impurity E may change over time due to its stability and degradation. Studies have shown that Vildagliptin Impurity E is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as high temperatures or exposure to light. Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that prolonged exposure to Vildagliptin Impurity E can lead to sustained improvements in glucose homeostasis .

Dosage Effects in Animal Models

The effects of Vildagliptin Impurity E vary with different dosages in animal models. At low doses, Vildagliptin Impurity E effectively inhibits DPP-4 and improves glucose homeostasis without causing significant adverse effects. At higher doses, toxic effects may be observed, including liver and kidney damage. Threshold effects have been noted, where the efficacy of Vildagliptin Impurity E plateaus beyond a certain dosage, indicating that increasing the dose further does not enhance its hypoglycemic effects .

Metabolic Pathways

Vildagliptin Impurity E is involved in metabolic pathways related to glucose metabolism. By inhibiting DPP-4, it increases the levels of incretin hormones, which enhance insulin secretion and decrease glucagon release. This leads to improved glucose uptake by cells and a reduction in blood glucose levels. Vildagliptin Impurity E may also interact with other enzymes and cofactors involved in glucose metabolism, further contributing to its hypoglycemic effects .

Transport and Distribution

Within cells and tissues, Vildagliptin Impurity E is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and distribution. The localization and accumulation of Vildagliptin Impurity E within specific tissues, such as the pancreas and liver, are crucial for its hypoglycemic effects. These interactions ensure that Vildagliptin Impurity E reaches its target sites and exerts its biochemical activity .

Subcellular Localization

The subcellular localization of Vildagliptin Impurity E is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, Vildagliptin Impurity E may localize to the endoplasmic reticulum or Golgi apparatus, where it can interact with DPP-4 and other biomolecules involved in glucose metabolism. These interactions are crucial for the inhibition of DPP-4 and the subsequent increase in incretin hormone levels .

属性

IUPAC Name

2-(3-hydroxy-1-adamantyl)-1-imino-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c18-15-13-2-1-3-19(13)14(21)9-20(15)16-5-11-4-12(6-16)8-17(22,7-11)10-16/h11-13,18,22H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYCWDSBZNHPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=N)N(CC(=O)N2C1)C34CC5CC(C3)CC(C5)(C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vildagliptin Impurity E
Reactant of Route 2
Vildagliptin Impurity E
Reactant of Route 3
Vildagliptin Impurity E
Reactant of Route 4
Vildagliptin Impurity E
Reactant of Route 5
Vildagliptin Impurity E
Reactant of Route 6
Vildagliptin Impurity E

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。